beta-Endorphin (bovine, camel, mouse)

Overview

Description

Beta-Endorphin is an endogenous opioid neuropeptide and peptide hormone produced in certain neurons within the central nervous system and peripheral nervous system. It is one of three endorphins produced in humans, the others being alpha-endorphin and gamma-endorphin . Beta-Endorphin is known for its potent analgesic properties and plays a significant role in pain modulation and stress response.

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Endorphin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s alpha-amino group.

Coupling: of the next amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of beta-Endorphin involves recombinant DNA technology. The gene encoding beta-Endorphin is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli or yeast. The host organism produces the peptide, which is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Beta-Endorphin undergoes various chemical reactions, including:

Oxidation: Beta-Endorphin can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Amino acid residues in beta-Endorphin can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other reactive oxygen species.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Site-directed mutagenesis using oligonucleotide primers and DNA polymerase.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Cleavage of disulfide bonds.

Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

Pain Management

Beta-endorphin is recognized for its analgesic properties, acting on the mu-opioid receptors in both the central and peripheral nervous systems. Research has demonstrated that beta-endorphin can inhibit pain transmission by blocking the release of substance P, a key neurotransmitter involved in pain signaling.

- Case Study : A systematic review indicated that beta-endorphin levels correlate with pain intensity in chronic pain conditions. Patients undergoing non-invasive brain stimulation techniques showed increased beta-endorphin levels associated with reduced pain perception .

Immune Response Modulation

Beta-endorphin also exhibits immunomodulatory effects. It can suppress excessive immune responses and has been shown to reduce pro-inflammatory cytokines such as IL-1β and TNF-α.

- Research Findings : In a study involving mice with collagen-induced arthritis, administration of beta-endorphin resulted in significant suppression of inflammatory markers and improved tissue graft acceptance post-surgery . This suggests its potential use in managing autoimmune conditions.

Dermatological Applications

Recent studies have explored the protective effects of beta-endorphin against skin injuries caused by ultraviolet (UV) radiation.

- Mechanism : Beta-endorphin treatment reduced the activation of the NF-κB signaling pathway in human keratinocytes exposed to UVB irradiation, indicating its role in mitigating UV-induced skin damage . This opens avenues for developing therapeutic strategies for skin protection and repair.

Psychological Applications

Beta-endorphin levels have been linked to emotional states and behaviors. Studies indicate that alterations in beta-endorphin levels may be associated with nonsuicidal self-injury behaviors.

- Findings : Research has shown that individuals with a history of self-injurious behavior exhibit lower peripheral levels of beta-endorphin compared to controls, suggesting its potential as a biomarker for emotional distress .

Neuroprotective Effects

The neuroprotective properties of beta-endorphin have been investigated in the context of neurodegenerative diseases and brain injuries.

- Study Insights : In models of ischemic stroke, beta-endorphin administration improved outcomes by enhancing neuronal survival and reducing apoptosis through modulation of apoptotic pathways . This positions beta-endorphin as a candidate for therapeutic interventions in stroke management.

Cosmetic Applications

Emerging research indicates potential applications of beta-endorphin in cosmetic formulations aimed at skin rejuvenation and anti-aging.

- Application : Beta-endorphin's ability to enhance skin barrier function and promote healing may be utilized in developing skincare products designed to mitigate damage from environmental stressors .

Data Table: Summary of Beta-Endorphin Applications

| Application Area | Mechanism/Effect | Species Studied | Key Findings |

|---|---|---|---|

| Pain Management | Analgesic via mu-opioid receptor binding | Humans, Mice | Increased levels correlate with reduced pain perception |

| Immune Response | Suppresses pro-inflammatory cytokines | Mice | Improved graft acceptance; reduced inflammation |

| Dermatological | Protects against UV-induced damage | Human Keratinocytes | Reduced NF-κB activation; enhanced skin repair |

| Psychological | Linked to emotional behavior | Humans | Lower levels in self-injurious behavior |

| Neuroprotection | Enhances neuronal survival | Rodents | Improved outcomes post-stroke |

| Cosmetic Formulations | Promotes skin barrier function | Various | Potential use in anti-aging products |

Mechanism of Action

Beta-Endorphin exerts its effects primarily by binding to opioid receptors in the central and peripheral nervous systems. The binding of beta-Endorphin to these receptors inhibits the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include mu-opioid receptors, which are involved in the analgesic effects of beta-Endorphin .

Comparison with Similar Compounds

Beta-Endorphin is compared with other endogenous opioid peptides such as alpha-endorphin, gamma-endorphin, enkephalins, and dynorphins. While all these peptides interact with opioid receptors, beta-Endorphin is unique in its high affinity for mu-opioid receptors and its potent analgesic effects .

Similar Compounds

- Alpha-Endorphin

- Gamma-Endorphin

- Enkephalins

- Dynorphins

Beta-Endorphin stands out due to its strong analgesic properties and its significant role in the body’s response to stress and pain.

Biological Activity

Beta-endorphins are endogenous opioid peptides that play significant roles in pain modulation, stress response, and immune system regulation. This article focuses on the biological activity of beta-endorphin derived from bovine, camel, and mouse sources, highlighting their physiological effects, mechanisms of action, and relevant research findings.

Overview of Beta-Endorphin

Beta-endorphin is produced primarily from pro-opiomelanocortin (POMC) in the pituitary gland and the hypothalamus. It is a potent agonist of mu-opioid receptors, which are distributed throughout the body, including the central nervous system and immune cells. The biological effects of beta-endorphin include analgesia, modulation of mood and behavior, and regulation of immune responses.

Structure and Composition

The amino acid sequence of beta-endorphin is as follows:

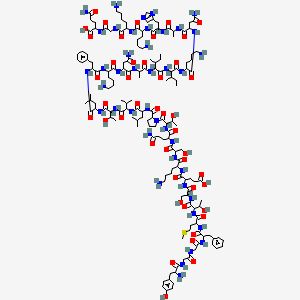

- Sequence : H-Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH

- Length : 31 amino acids

- Molecular Weight : 3438.01 Da

Pain Modulation

Beta-endorphins are primarily recognized for their analgesic properties. They bind to opioid receptors in the brain to inhibit pain signaling pathways. Research indicates that beta-endorphins can significantly reduce the perception of pain in various models:

- Case Study : In a study involving mice, administration of beta-endorphin resulted in a marked decrease in pain sensitivity compared to control groups .

Stress Response

Beta-endorphins are involved in the body's stress response by modulating the hypothalamic-pituitary-adrenal (HPA) axis. They are released in response to stressors and help to mitigate the physiological effects of stress:

- Mechanism : Upon activation by stressors, corticotropin-releasing hormone (CRH) stimulates the release of adrenocorticotropic hormone (ACTH) and beta-endorphins from POMC . This dual release helps regulate both hormonal and behavioral responses to stress.

Immune System Regulation

Beta-endorphins also play a role in modulating immune responses. They have been shown to influence lymphocyte proliferation and cytokine production:

- Research Findings : Pre-incubation with beta-endorphins enhances the proliferation of spleen-derived lymphocytes without being mediated by opioid receptors . Additionally, they increase the cytolytic activity of natural killer cells, indicating a potential role in enhancing immune defense mechanisms .

Comparative Biological Activity Across Species

The biological activity of beta-endorphin may vary between species such as bovine, camel, and mouse.

Case Studies and Research Findings

- Stress and Behavior : A study demonstrated that beta-endorphins reduce anxiety-like behaviors in mice subjected to stress tests. The mice treated with beta-endorphin displayed less avoidance behavior compared to untreated controls .

- Immune Modulation : In vitro studies showed that beta-endorphins can enhance T-cell proliferation under inflammatory conditions, suggesting a complex role in immune regulation beyond simple analgesia .

- Comparative Analysis : A comparative study among different species revealed that while all species exhibit analgesic properties through mu-opioid receptor activation, the specific pathways and additional effects on immune cells differ significantly between bovine and camel-derived beta-endorphins .

Q & A

Basic Research Questions

Q. How do amino acid sequence variations in beta-endorphin across bovine, camel, and mouse models influence receptor binding activity, and what methodologies are used to validate these differences?

- Beta-endorphin sequences differ subtly across species. For example, equine beta-endorphin (structurally similar to bovine/camel) has a serine substitution at position 6 compared to human beta-endorphin, which correlates with higher receptor-binding activity in rat membrane assays . To identify sequence variations, researchers use solid-phase peptide synthesis , Edman degradation , and mass spectrometry for sequence validation. Structural comparisons via sequence alignment tools (e.g., Clustal Omega) are critical for functional studies.

Q. What detection methods are optimal for quantifying beta-endorphin levels in serum, plasma, or tissue samples across species?

- Competitive ELISA is widely used, with species-specific kits offering sensitivities as low as 4.75–9.38 pg/mL . For cross-species studies, validate antibody epitope specificity using sequence alignment (e.g., camel and bovine beta-endorphin share 100% cross-reactivity in some assays, while mouse may require tailored kits due to epitope divergence) . Radioimmunoassay (RIA) remains reliable for absolute quantification but requires radiolabeled ligands and specialized facilities .

Q. How are in vivo models (e.g., mouse TPA-induced skin inflammation) designed to study beta-endorphin’s role in immune or neuroinflammatory responses?

- In TPA-treated mouse models, beta-endorphin expression is co-localized with IL-31 receptors in skin sections. Researchers use immunofluorescence staining with species-specific antibodies (e.g., anti-beta-endorphin and anti-IL-31RA) to visualize co-expression patterns . Include negative controls (e.g., acetone-treated skin) and quantitative imaging (e.g., confocal microscopy) to validate findings.

Advanced Research Questions

Q. How should receptor binding assays be designed to study beta-endorphin interactions with opioid receptors in equine lymphocytes, and what analytical methods address data variability?

- Use radioligand binding assays with tritiated beta-endorphin and lymphocytes isolated via density gradient centrifugation . Generate saturation isotherms and Scatchard plots to estimate binding affinity (Kd) and receptor density (Bmax). Address variability by normalizing data to protein concentration and using non-linear regression tools (e.g., GraphPad Prism) . Include positive controls (e.g., known opioid agonists) and account for non-specific binding with excess unlabeled ligand.

Q. What strategies resolve contradictions between in vitro receptor-binding data and in vivo analgesic potency across species?

- Equine beta-endorphin exhibits 3× higher receptor-binding affinity in rat membranes but only 1.6× greater analgesic potency in mouse tail-flick assays . To reconcile such discrepancies, perform dose-response studies in vivo and correlate with pharmacokinetic parameters (e.g., half-life, blood-brain barrier penetration). Use knockout models (e.g., μ-opioid receptor-deficient mice) to isolate receptor-specific effects.

Q. How can cross-reactivity challenges in immunoassays be mitigated when analyzing beta-endorphin in bovine, camel, and mouse samples?

- Cross-reactivity varies due to epitope divergence (e.g., camel and bovine beta-endorphin share 45% cross-reactivity with human-targeting antibodies) . Validate assays using synthetic peptides matching the target species’ sequence . Perform spike-and-recovery experiments in biological matrices (e.g., serum) to confirm accuracy. For multiplex studies, combine species-specific ELISA kits with Western blotting for orthogonal validation.

Q. What computational tools are critical for analyzing beta-endorphin’s diurnal variation and its correlation with immune function in exercise studies?

- Use cosinor analysis to model diurnal rhythms in beta-endorphin levels from serial plasma samples . Pair with flow cytometry to assess lymphocyte subsets (e.g., NK cell activity) and multivariate regression to link exercise-induced beta-endorphin changes to immune markers. Open-source tools like R or Python (SciPy) enable robust statistical modeling of time-series data.

Q. Methodological Considerations

- Data Normalization : In lymphocyte proliferation assays, normalize beta-endorphin responses to mitogen-only controls (e.g., Concanavalin A) to isolate opioid-specific effects .

- Ethical Models : For analgesic studies, adhere to ARRIVE guidelines for rodent models, including randomization and blinded outcome assessment .

- Translational Gaps : When extrapolating findings from mice to humans, account for species-specific receptor isoforms (e.g., OPRM1 variants) and use humanized mouse models where applicable .

Properties

IUPAC Name |

5-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQALISCIMNBRAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C155H250N42O44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3438.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.